molecular formula C20H19BrN2O8 B11114459 2,2'-[{4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid

2,2'-[{4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid

Cat. No.: B11114459
M. Wt: 495.3 g/mol
InChI Key: RWHIBBYJCPXGLT-GZIVZEMBSA-N
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Description

2-[4-({(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-(2-HYDROXY-2-OXOETHOXY)PHENOXY]ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methyl, phenoxy, acetyl, hydrazono, hydroxy, and oxoethoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-({(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-(2-HYDROXY-2-OXOETHOXY)PHENOXY]ACETIC ACID involves multiple steps, including the introduction of bromine and methyl groups, followed by the formation of phenoxy and acetyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of hydroxy and oxoethoxy groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The hydrazono group can undergo reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include nucleophiles like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[4-({(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-(2-HYDROXY-2-OXOETHOXY)PHENOXY]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-({(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-(2-HYDROXY-2-OXOETHOXY)PHENOXY]ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to desired biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-({(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-(2-HYDROXY-2-OXOETHOXY)PHENOXY]ACETIC ACID stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H19BrN2O8

Molecular Weight

495.3 g/mol

IUPAC Name

2-[4-[(E)-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]-2-(carboxymethoxy)phenoxy]acetic acid

InChI

InChI=1S/C20H19BrN2O8/c1-12-2-4-15(14(21)6-12)29-9-18(24)23-22-8-13-3-5-16(30-10-19(25)26)17(7-13)31-11-20(27)28/h2-8H,9-11H2,1H3,(H,23,24)(H,25,26)(H,27,28)/b22-8+

InChI Key

RWHIBBYJCPXGLT-GZIVZEMBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)O)OCC(=O)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC(=O)O)OCC(=O)O)Br

Origin of Product

United States

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